molecular formula C23H16O B14492981 2,4-Cyclopentadien-1-one, 2,3,5-triphenyl- CAS No. 64198-89-6

2,4-Cyclopentadien-1-one, 2,3,5-triphenyl-

Cat. No.: B14492981
CAS No.: 64198-89-6
M. Wt: 308.4 g/mol
InChI Key: IWHBZQRHJKVFHA-UHFFFAOYSA-N
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Description

2,4-Cyclopentadien-1-one, 2,3,5-triphenyl- is an organic compound known for its unique structure and properties It is a derivative of cyclopentadienone, where three phenyl groups are attached to the cyclopentadienone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Cyclopentadien-1-one, 2,3,5-triphenyl- typically involves a double aldol condensation reaction. This process includes the reaction of benzil with dibenzyl ketone in the presence of a basic catalyst. The reaction conditions often require heating and the use of solvents such as ethanol or methanol to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for 2,4-Cyclopentadien-1-one, 2,3,5-triphenyl- are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2,4-Cyclopentadien-1-one, 2,3,5-triphenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert it into cyclopentadienone derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxygenated derivatives.

    Reduction: Cyclopentadienone derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

2,4-Cyclopentadien-1-one, 2,3,5-triphenyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Cyclopentadien-1-one, 2,3,5-triphenyl- involves its ability to participate in various chemical reactions due to the presence of the cyclopentadienone ring and phenyl groups. The compound can act as a diene in Diels-Alder reactions, forming adducts with dienophiles. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Cyclopentadien-1-one, 2,3,5-triphenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its stability and reactivity make it a valuable compound for various research and industrial applications.

Properties

CAS No.

64198-89-6

Molecular Formula

C23H16O

Molecular Weight

308.4 g/mol

IUPAC Name

2,3,5-triphenylcyclopenta-2,4-dien-1-one

InChI

InChI=1S/C23H16O/c24-23-21(18-12-6-2-7-13-18)16-20(17-10-4-1-5-11-17)22(23)19-14-8-3-9-15-19/h1-16H

InChI Key

IWHBZQRHJKVFHA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C2=O)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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